1,3-Dimethylcyclobutan-1-amine hydrochloride 1,3-Dimethylcyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172496-33-0
VCID: VC7646421
InChI: InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H
SMILES: CC1CC(C1)(C)N.Cl
Molecular Formula: C6H14ClN
Molecular Weight: 135.64

1,3-Dimethylcyclobutan-1-amine hydrochloride

CAS No.: 2172496-33-0

VCID: VC7646421

Molecular Formula: C6H14ClN

Molecular Weight: 135.64

* For research use only. Not for human or veterinary use.

1,3-Dimethylcyclobutan-1-amine hydrochloride - 2172496-33-0

Description

Synthesis

The synthesis of 1,3-Dimethylcyclobutan-1-amine hydrochloride involves multi-step reactions:

  • Cyclobutanone Reaction: Cyclobutanone reacts with methylamine in the presence of a reducing agent (e.g., sodium borohydride).

  • Intermediate Formation: The reaction produces an intermediate compound.

  • Methylation: Further methylation occurs using methyl iodide.

  • Hydrochloride Formation: Hydrochloric acid is added to convert the amine into its hydrochloride salt.

This process ensures the compound's purity and stability for use in research.

Chemical Reactions

1,3-Dimethylcyclobutan-1-amine hydrochloride participates in several reactions due to its amine functional group:

Oxidation

  • Oxidizing agents like potassium permanganate can convert it into ketones or carboxylic acids.

Reduction

  • Reducing agents such as lithium aluminum hydride can transform it into secondary or tertiary amines.

Substitution

  • The amine group can undergo nucleophilic substitution reactions, where it is replaced by halides or alkoxides.

Reaction TypeReagentsProducts
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideSecondary or tertiary amines
SubstitutionHalides, alkoxidesHalogenated or alkoxylated compounds

These reactions highlight the compound's versatility as a precursor in organic synthesis .

Chemical Research

  • Used as a building block in organic synthesis to create more complex molecules.

Pharmaceutical Development

  • Explored for potential therapeutic properties.

  • Serves as an intermediate in drug design and development.

Industrial Use

  • Plays a role in synthesizing specialty chemicals and agrochemical intermediates.

The compound's unique structure allows it to interact with various biomolecules, making it useful for biological studies .

Comparison with Similar Compounds

Compound NameStructural DifferenceApplications
N,3-Dimethylcyclobutan-1-amine HClDifferent substitution patternSimilar research uses
3,3-Dimethylcyclobutan-1-amine HClMethyl groups positioned differentlyVariations in reactivity and stability

The specific substitution pattern of 1,3-Dimethylcyclobutan-1-amine hydrochloride imparts distinct properties that differentiate it from other cyclobutane derivatives.

Mechanism of Action

The compound acts as a ligand by binding to specific molecular targets such as enzymes or receptors. This interaction modulates biochemical pathways, which may lead to therapeutic effects or biological insights depending on the target system.

CAS No. 2172496-33-0
Product Name 1,3-Dimethylcyclobutan-1-amine hydrochloride
Molecular Formula C6H14ClN
Molecular Weight 135.64
IUPAC Name 1,3-dimethylcyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H
Standard InChIKey XQUCRTXKRUFLMR-UHFFFAOYSA-N
SMILES CC1CC(C1)(C)N.Cl
Solubility not available
PubChem Compound 132372469
Last Modified Apr 15 2024

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